Omeprazole-d3
Overview
Description
Omeprazole-d3 is a deuterated form of omeprazole, a well-known proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome . The deuterium atoms in this compound replace three hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound .
Mechanism of Action
Target of Action
Omeprazole-d3, also known as Omeprazole D3, primarily targets the H+/K+ ATPase enzyme system , also known as the gastric proton pump , located in the gastric parietal cells . This enzyme system is responsible for the final step in gastric acid secretion .
Mode of Action
This compound interacts with its target, the H+/K+ ATPase enzyme system, by selectively and irreversibly inhibiting it . This inhibition blocks gastric acid secretion in response to various stimuli, leading to a decrease in gastric acidity .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It inhibits the neurocrine pathway involving the vagal release of acetylcholine, the paracrine pathway mediated by the release of histamine from mast cells and enterochromaffin-like (ECL) cells in the stomach, and the endocrine pathway mediated by the release of gastrin . These pathways are all involved in stimulating acid secretion in the stomach.
Pharmacokinetics
Upon oral administration, this compound is rapidly absorbed and initially widely distributed . It is highly protein-bound and extensively metabolized . Its elimination half-life is about 1 hour, but its pharmacological effect lasts much longer as it is preferentially concentrated in parietal cells where it forms a covalent linkage with the H+/K+ ATPase, which it irreversibly inhibits . This compound is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone .
Result of Action
The action of this compound results in the suppression of gastric acid production . This leads to the treatment of GERD associated conditions such as heartburn and gastric acid hypersecretion, and promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound must be protected from intragastric acid when given orally, and is therefore administered as encapsulated enteric-coated granules . Furthermore, this compound binds to hepatic cytochrome P450 and inhibits oxidative metabolism of some drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-d3 involves the incorporation of deuterium atoms into the omeprazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity of the final product . Quality control measures, such as liquid chromatography-mass spectrometry (LC-MS), are employed to ensure the consistency and quality of the produced compound .
Chemical Reactions Analysis
Types of Reactions: Omeprazole-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for understanding the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce sulfone derivatives, while reduction reactions may yield sulfide derivatives . Substitution reactions can lead to the formation of various substituted benzimidazole derivatives .
Scientific Research Applications
Omeprazole-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the metabolic pathways and pharmacokinetics of proton pump inhibitors . In biology and medicine, this compound is employed in research related to neuro-inflammation and central nervous system diseases . The compound’s deuterated form allows for more precise tracking and analysis in various biological systems . In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations and delivery systems .
Comparison with Similar Compounds
Omeprazole-d3 is similar to other proton pump inhibitors, such as esomeprazole, lansoprazole, pantoprazole, and rabeprazole . the presence of deuterium atoms in this compound provides unique advantages in terms of metabolic stability and pharmacokinetic profiling . Esomeprazole, the S-isomer of omeprazole, is metabolized more slowly and produces higher plasma concentrations for longer durations compared to omeprazole . Lansoprazole, pantoprazole, and rabeprazole also share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919273 | |
Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922731-01-9 | |
Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 922731-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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